4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzonitrile
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Overview
Description
4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzonitrile is an organic compound with the molecular formula C16H9FN2 It is characterized by the presence of a cyano group and a fluorophenyl group attached to an ethenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzonitrile typically involves the reaction of 4-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method involves the condensation of 4-fluorobenzonitrile with diphenylamine to yield the desired product . The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and quality control are crucial in industrial settings to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets. The cyano and fluorophenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzonitrile: Shares the fluorophenyl group but lacks the ethenyl chain.
4-Cyanofluorobenzene: Similar structure but different functional groups.
4-Fluorocyanobenzene: Another related compound with slight structural variations.
Uniqueness
4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.
Properties
IUPAC Name |
4-[(E)-1-cyano-2-(4-fluorophenyl)ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2/c17-16-7-3-12(4-8-16)9-15(11-19)14-5-1-13(10-18)2-6-14/h1-9H/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHSLFLLOYKNEL-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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